2-chloro-N-(oxan-4-yl)acetamide
CAS No.: 1154931-91-5
Cat. No.: VC3039338
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1154931-91-5 |
|---|---|
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 2-chloro-N-(oxan-4-yl)acetamide |
| Standard InChI | InChI=1S/C7H12ClNO2/c8-5-7(10)9-6-1-3-11-4-2-6/h6H,1-5H2,(H,9,10) |
| Standard InChI Key | JIJDOHAQHVHRRB-UHFFFAOYSA-N |
| SMILES | C1COCCC1NC(=O)CCl |
| Canonical SMILES | C1COCCC1NC(=O)CCl |
Introduction
2-Chloro-N-(oxan-4-yl)acetamide is an organic compound with the molecular formula . It features a chloro group attached to the acetamide moiety and an oxane (tetrahydropyran) ring. This structural combination provides unique chemical properties, making it a candidate for synthetic and biological applications. Despite limited direct research, its structure suggests potential utility in medicinal chemistry and material science.
Molecular Features
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IUPAC Name: 2-chloro-N-(oxan-4-yl)acetamide
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Molecular Formula:
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Molecular Weight: 177.63 g/mol
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SMILES Notation:
C1COCCC1NC(=O)CCl -
InChI Key:
JIJDOHAQHVHRRB-UHFFFAOYSA-N
Functional Groups
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Chloro Group (-Cl): Contributes to reactivity and potential antimicrobial properties.
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Acetamide Moiety (-CONH-): Enhances hydrogen bonding capabilities.
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Oxane Ring: Provides stability and solubility in polar solvents.
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 178.06293 | 135.8 |
| [M+Na]+ | 200.04487 | 146.0 |
| [M-H]- | 176.04837 | 138.8 |
Synthesis Pathways
The synthesis of 2-chloro-N-(oxan-4-yl)acetamide typically involves:
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Formation of the Oxane Ring: Starting with tetrahydropyran derivatives.
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Introduction of the Chloro Group: Through chlorination of acetamide intermediates.
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Amidation Reaction: Employing oxane-based amines to form the final compound.
These steps are adaptable for large-scale production due to the compound's stability during synthesis.
Antibacterial Activity
Preliminary studies suggest that the chloro group enhances interactions with bacterial enzymes, potentially disrupting cell wall synthesis mechanisms, as seen in similar compounds like N-(4-sulfamoylphenyl)-2-chloroacetamides .
Synthetic Utility
The oxane ring improves solubility and stability, making this compound a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals .
Comparative Analysis with Related Compounds
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